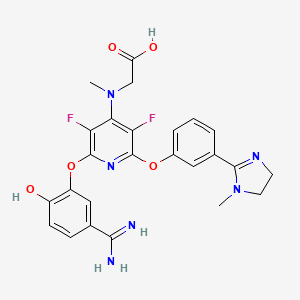

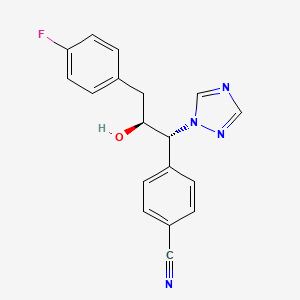

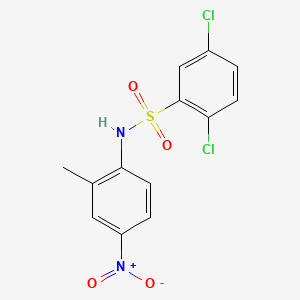

![molecular formula C18H18FN5OS B1672735 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 932737-65-0](/img/structure/B1672735.png)

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

Descripción general

Descripción

FITM is an antagonist of metabotropic glutamate receptor 1 (mGluR1; IC50 = 5.1 nM for the human receptor). It is selective for mGluR1 over mGluR2, mGluR5, and mGluR8 (IC50s = >10, 7, and >10 µM, respectively). FITM (0.3 mg/kg) decreases methamphetamine-induced hyperlocomotion in mice and reverses disruptions in prepulse inhibition induced by methamphetamine and ketamine in rats when administered at a dose of 1 mg/kg.

FITM is a potent mGlu1 inhibitor.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Synthesis

FITM: serves as a precursor for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging . The fluorine-18 isotope can be incorporated into peptides, proteins, and oligonucleotides via Cu(I)-mediated click chemistry, providing a robust method for tracking biological processes in vivo.

Bioconjugation Tool

The compound’s versatility is highlighted in its use as a building block for bioconjugation . It facilitates the attachment of various biomolecules to radiotracers, enhancing the specificity and efficacy of molecular imaging agents.

Nonlinear Optical Material Research

FITM: derivatives have been explored for their potential in nonlinear optical applications . Their structural and spectral properties are conducive to the development of materials for optoelectronic devices, potentially impacting fields like solar energy and clean energy technologies.

Schiff Base Material Analysis

The compound’s structural analogs have been studied as Schiff base materials, which are known for their nonlinear optical properties and applications in optoelectronics . These materials can be used in devices that require the modulation of light, such as in optical switches.

Antimicrobial Activity

Thiazole derivatives, a core component of FITM , have shown promising results in preliminary in vitro antibacterial activity studies . This suggests potential applications of FITM in developing new antimicrobial agents.

Cancer Research

The thiazole moiety present in FITM is structurally similar to compounds that have been identified as potential inhibitors of prostate cancer . This opens up avenues for the compound’s application in cancer treatment research, particularly in the search for novel therapeutic agents.

Propiedades

IUPAC Name |

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGIKIKQHUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The provided research primarily focuses on FITM's biological activity and applications as a PET ligand. Information regarding material compatibility and stability under various conditions falls outside the scope of these studies.

ANone: The provided research focuses on FITM's role as a negative allosteric modulator of mGluR1. No catalytic properties or applications are discussed in these studies.

ANone: While the research mentions the development of FITM as a PET imaging agent [, ], it doesn't provide specific details about its stability under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research focuses on FITM's biological activity and doesn't specifically address SHE (Safety, Health, and Environment) regulations or compliance.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles for FITM concerning mGluR1 or other targets.

ANone: The toxicology and safety profile of FITM is not extensively covered in the provided research.

ANone: The research primarily focuses on utilizing FITM as a PET imaging probe. It doesn't delve into specific drug delivery strategies or targeted therapies using FITM.

ANone: The provided research primarily focuses on FITM's biological activity and applications in PET imaging. Information regarding its environmental impact and degradation is outside the scope of these studies.

ANone: The research primarily focuses on FITM's interactions with mGluR1 and its application as a PET imaging probe. It doesn't delve into specific details about its dissolution rate, solubility in various media, or their impact on bioavailability.

ANone: While the research mentions the use of 18F-FITM in PET imaging, it doesn't provide specific details on the validation of analytical methods employed for its characterization, quantification, or monitoring.

ANone: Information on quality control and assurance measures during FITM development and manufacturing is not provided in the research abstracts.

ANone: The provided research does not discuss the potential immunogenicity or immunological responses associated with FITM.

ANone: The provided research does not delve into potential interactions between FITM and drug transporters.

ANone: The research primarily focuses on FITM's interaction with mGluR1 and its application as a PET probe. It doesn't provide information on its potential interactions with drug-metabolizing enzymes.

ANone: While FITM's successful application as a PET imaging probe suggests a degree of biocompatibility [, ], the provided research doesn't explicitly discuss its biocompatibility or biodegradability.

ANone: The research primarily focuses on FITM and doesn't offer a comparative analysis of alternative compounds or substitutes for modulating mGluR1 activity or PET imaging applications.

ANone: The provided research primarily focuses on FITM's biological activity and doesn't address recycling or waste management strategies.

ANone: While the provided research doesn't provide a comprehensive historical overview, it signifies a significant milestone by presenting FITM as a novel PET ligand for mGluR1 imaging. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

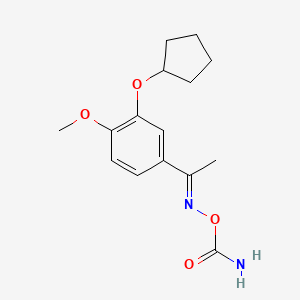

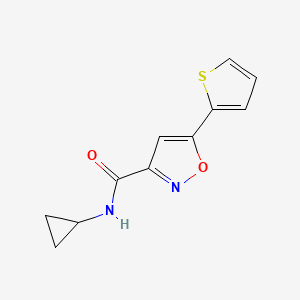

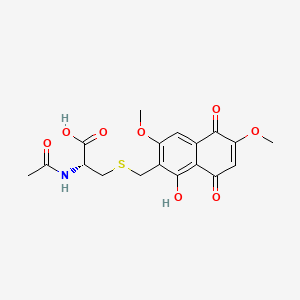

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

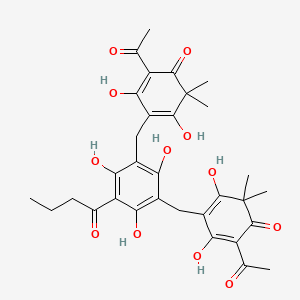

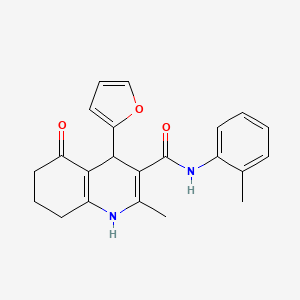

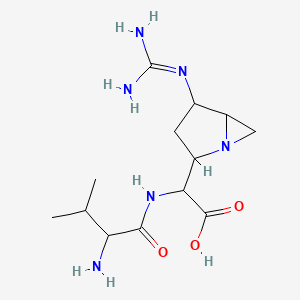

![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)

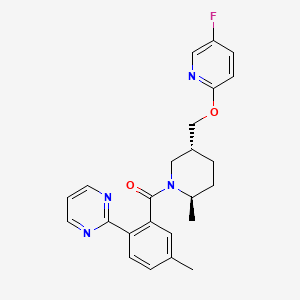

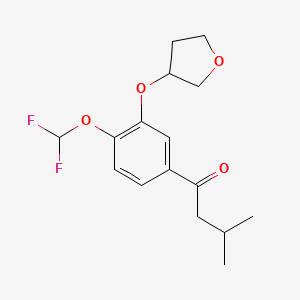

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)